

PF-00489791: A Comparative Guide to its Phosphodiesterase Isoform Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-00489791	
Cat. No.:	B1679666	Get Quote

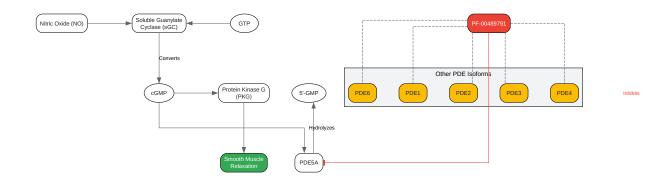
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **PF-00489791** against various phosphodiesterase (PDE) isoforms. The information presented herein is intended to support research and drug development efforts by offering a clear perspective on the compound's inhibitory potency and specificity.

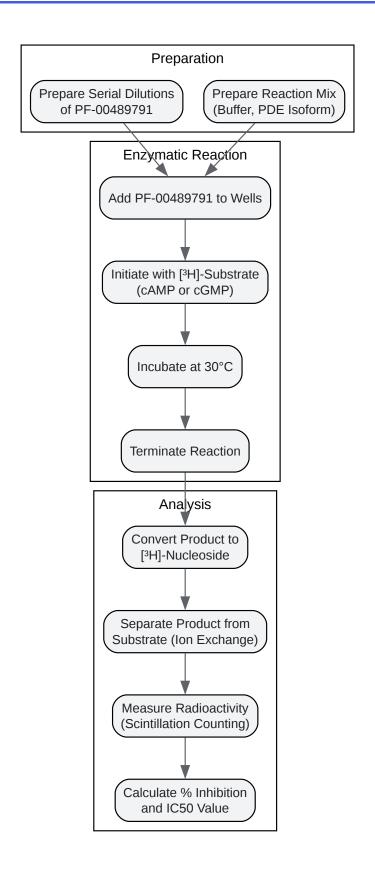
Selectivity Profile of PF-00489791

PF-00489791 is a potent and highly selective inhibitor of phosphodiesterase 5A (PDE5A).[1] Experimental data demonstrates a strong inhibitory activity against PDE5A, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. While extensively described as "highly specific" and "selective" for PDE5A, comprehensive public data detailing the IC50 or Ki values against a full panel of other PDE isoforms remains limited.

The following table summarizes the known inhibitory activity of **PF-00489791** against PDE5A.



PDE Isoform	IC50 (nM)	Selectivity vs. Other Isoforms
PDE5A	1.5	High
PDE1	Data not publicly available	Lower
PDE2	Data not publicly available	Lower
PDE3	Data not publicly available	Lower
PDE4	Data not publicly available	Lower
PDE6	Data not publicly available	Lower
Other Isoforms	Data not publicly available	Lower


Signaling Pathway and Mechanism of Action

PF-00489791 exerts its therapeutic effects by selectively inhibiting the PDE5A enzyme. PDE5A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5A, **PF-00489791** leads to an accumulation of cGMP, thereby potentiating downstream signaling pathways.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PF-00489791: A Comparative Guide to its Phosphodiesterase Isoform Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679666#selectivity-profile-of-pf-00489791-against-other-pde-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com